molecular formula C16H14FNOS B3907574 3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B3907574
M. Wt: 287.4 g/mol
InChI Key: ZLVRFIXEINUVHY-UHFFFAOYSA-N
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Description

3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNOS/c17-14-8-6-13(7-9-14)16-18(15(19)11-20-16)10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVRFIXEINUVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-fluorobenzaldehyde, benzylamine, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained after purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: The benzyl and 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines and other reduced derivatives.

    Substitution: Various substituted thiazolidinones with different functional groups.

Scientific Research Applications

3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation and pain. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in 3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Reactant of Route 2
3-benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

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